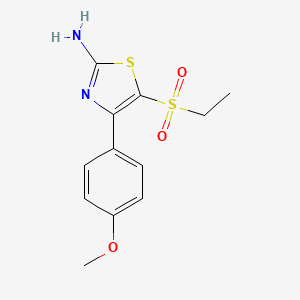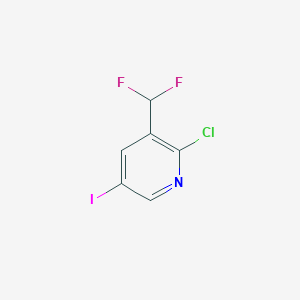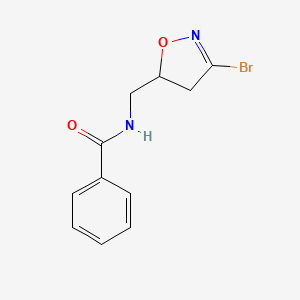![molecular formula C11H7Cl2N3S B11782029 5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11782029.png)
5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, and it has a 3,4-dichlorophenyl group and a methyl group attached to it. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in excellent yields . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: The major products are the corresponding oxides of the compound.
Reduction: The major products are the reduced forms of the compound, such as alcohols or amines.
Substitution: The major products are the substituted derivatives of the compound, where the chlorine atoms are replaced by other functional groups.
科学的研究の応用
5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, exhibiting activity against various microbial strains.
Materials Science: The unique structure of the compound makes it suitable for use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can lead to the disruption of normal cellular processes, resulting in antimicrobial, antiviral, or anticancer effects . The exact molecular pathways involved depend on the specific biological target and the context of its use.
類似化合物との比較
Similar Compounds
1,2,4-Triazole: A widely studied heterocyclic compound with various biological activities, including antimicrobial and anticancer properties.
Thiazole: Another heterocyclic compound with applications in medicinal chemistry and materials science.
1,3,4-Thiadiazole: Known for its pharmacological properties, including antimicrobial and anti-inflammatory activities.
Uniqueness
5-(3,4-Dichlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its fused ring structure, which combines the properties of both thiazole and triazole rings. This unique structure enhances its stability and biological activity, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H7Cl2N3S |
|---|---|
分子量 |
284.2 g/mol |
IUPAC名 |
5-(3,4-dichlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H7Cl2N3S/c1-6-10(17-11-14-5-15-16(6)11)7-2-3-8(12)9(13)4-7/h2-5H,1H3 |
InChIキー |
IRURHKFPLAQURA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC2=NC=NN12)C3=CC(=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Chloro-8-(trifluoromethyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B11781964.png)

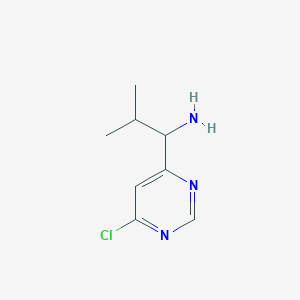
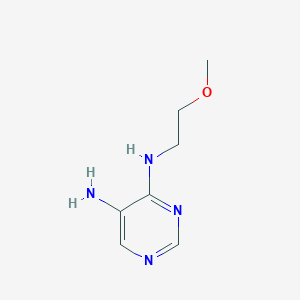
![2-Bromo-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11781983.png)
